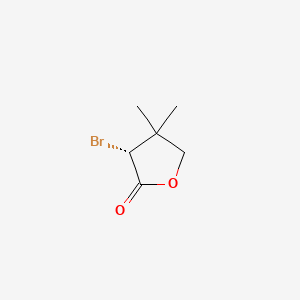
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is a chemical compound with the molecular formula C9H13BN2O3 It is a boronic acid derivative that features a pyridine ring substituted with a hydroxypyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Hydroxypyrrolidine Group: The hydroxypyrrolidine group can be introduced via nucleophilic substitution reactions. For example, a hydroxypyrrolidine derivative can be reacted with a halogenated pyridine compound under basic conditions to form the desired product.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyridine derivative with a boronic acid reagent, such as boronic acid or a boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of a pyridine-2-carboxylic acid derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various biaryl compounds.
Applications De Recherche Scientifique
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid
- (6-(3-Hydroxypyrrolidin-1-yl)pyridin-4-yl)boronic acid
- (6-(3-Hydroxypyrrolidin-1-yl)pyrimidin-2-yl)boronic acid
Uniqueness
(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the hydroxypyrrolidine group on the pyridine ring influences the compound’s electronic distribution and steric interactions, making it a valuable compound for targeted applications in research and industry.
Propriétés
IUPAC Name |
[6-(3-hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-7-4-5-12(6-7)9-3-1-2-8(11-9)10(14)15/h1-3,7,13-15H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWMCUUJYHSXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCC(C2)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671269 |
Source


|
| Record name | [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-11-5 |
Source


|
| Record name | [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)




![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)





